Carbon–Halogen Bond Dissociation Energy Defines Vinyl Iodide's Kinetic Superiority in Cross-Coupling
Vinyl iodide's superior reactivity in transition-metal catalyzed cross-coupling reactions is quantitatively rooted in its substantially weaker carbon–halogen bond. The C–I bond dissociation energy is 57.6 kcal/mol, compared to 72.1 kcal/mol for vinyl bromide and 83.7 kcal/mol for vinyl chloride [1]. This thermodynamic differential directly enables faster oxidative addition—the rate-determining step in many catalytic cycles—under milder conditions [2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | 57.6 kcal/mol (C–I bond) |
| Comparator Or Baseline | Vinyl bromide: 72.1 kcal/mol; Vinyl chloride: 83.7 kcal/mol |
| Quantified Difference | C–I bond is 14.5 kcal/mol weaker than C–Br; 26.1 kcal/mol weaker than C–Cl |
| Conditions | Calculated bond dissociation energies; reaction conditions vary by specific coupling protocol |
Why This Matters
Procurement of vinyl iodide is justified when low-temperature or fast-initiation cross-coupling is required, as its weaker C–I bond reduces the energy barrier for oxidative addition relative to bromide or chloride analogs.
- [1] Wikipedia. Vinyl iodide functional group. Bond dissociation energies: C–I 57.6 kcal/mol; C–Br 72.1 kcal/mol; C–Cl 83.7 kcal/mol; C–F 115 kcal/mol. View Source
- [2] Wikipedia. Vinyl iodide functional group. Cross-coupling reactivity order: vinyl iodides react faster and under milder conditions than vinyl chloride and vinyl bromide. View Source
